N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide
Description
N-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide is a thiazole-containing benzamide derivative characterized by a 4-fluorophenyl-substituted thiazole core and a 3,5-dimethoxybenzamide moiety. Thiazoles are heterocyclic aromatic compounds widely explored in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, anticancer, and enzyme-inhibitory properties.
Properties
IUPAC Name |
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O3S/c1-23-14-7-12(8-15(9-14)24-2)17(22)21-18-20-16(10-25-18)11-3-5-13(19)6-4-11/h3-10H,1-2H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYBYXTZKMABLCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide typically involves multiple steps, starting with the preparation of the thiazole core One common approach is the cyclization of 4-fluorophenylacetic acid with thiosemicarbazide to form the thiazole ring
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using advanced chemical engineering techniques to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and minimize waste.
Chemical Reactions Analysis
Types of Reactions: N-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can exhibit different biological and chemical properties.
Scientific Research Applications
Biological Activities
Anticancer Properties:
Recent studies have highlighted the anticancer potential of N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide. It has been evaluated for its ability to inhibit cancer cell proliferation in various types of cancer. For instance, it has shown promising results against breast cancer cell lines by inducing apoptosis and inhibiting cell migration .
Kinase Inhibition:
This compound has also been investigated for its role as a kinase inhibitor. Kinases are crucial in cellular signaling pathways, and their dysregulation is often linked to cancer. The compound's structural features allow it to selectively inhibit specific kinases involved in tumor growth and metastasis .
Sigma Receptor Activity:
Moreover, this compound has been evaluated for its interaction with sigma receptors. These receptors are implicated in various neurological disorders and cancer therapies. Compounds that modulate sigma receptor activity can offer therapeutic benefits in treating pain and mood disorders .
Case Study 1: Antitumor Activity
In a study focusing on the compound's antitumor effects, researchers treated cancer cell lines with varying concentrations of this compound. Results indicated a dose-dependent decrease in cell viability, with IC50 values suggesting potent activity against specific cancer types .
Case Study 2: Kinase Inhibition
Another research effort involved testing the compound against a panel of kinases to assess its selectivity and potency. The findings revealed that it effectively inhibited the activity of several kinases associated with oncogenic pathways while exhibiting minimal off-target effects, making it a candidate for further development as an anticancer agent .
Mechanism of Action
The mechanism by which N-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural uniqueness lies in the combination of a thiazole core, fluorophenyl substituent, and dimethoxybenzamide group. Below is a comparison with key analogs from the evidence:
Physicochemical and Spectral Properties
- IR Spectroscopy :
- Lipophilicity :
- The 3,5-dimethoxy groups increase logP compared to sulfonyl-containing triazoles () or carbamoylmethyl derivatives ().
Biological Activity
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Antimicrobial Properties
Research indicates that compounds with thiazole structures exhibit significant antimicrobial activity. This compound has been shown to inhibit the growth of various pathogens, including Candida albicans and Staphylococcus aureus. The mechanism involves the inhibition of specific enzymes crucial for microbial survival.
Anticancer Activity
Several studies have highlighted the anticancer potential of thiazole derivatives. The compound has demonstrated cytotoxic effects against various cancer cell lines. In vitro studies revealed that it induces apoptosis through the activation of caspases and modulation of cell cycle progression.
Table 1: Summary of Biological Activities
The biological activity of this compound can be attributed to its ability to interact with biological macromolecules:
- Enzyme Inhibition : The thiazole moiety is known to inhibit enzymes such as kinases and phosphatases that are involved in signaling pathways critical for cell proliferation.
- Receptor Modulation : The compound may also modulate receptor activity, enhancing or inhibiting signaling pathways related to inflammation and cancer progression.
Study on Anticancer Effects
A recent study evaluated the effects of this compound on breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations ranging from 10 µM to 50 µM. Flow cytometry analysis confirmed an increase in apoptotic cells after treatment.
Study on Antimicrobial Activity
In another study focusing on antimicrobial properties, the compound was tested against clinical isolates of Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL, demonstrating potent antimicrobial efficacy compared to standard antibiotics.
Q & A
Q. What synthetic methodologies are recommended for preparing N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide, and how can reaction conditions be optimized?
The synthesis involves multi-step reactions, starting with thiazole ring formation followed by coupling with the benzamide moiety. Key considerations include:
- Catalysts/Reagents : Use coupling agents (e.g., EDCI/HOBt) for amide bond formation and bases like triethylamine for deprotonation .
- Solvent/Temperature : Polar aprotic solvents (e.g., DMF) under reflux (80–100°C) improve reaction efficiency. Inert atmospheres (N₂/Ar) prevent oxidation .
- Purification : Recrystallization (methanol/ethanol) or column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity .
Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?
- NMR (1H/13C) : Assigns protons (e.g., methoxy groups at δ 3.8–3.9 ppm) and confirms the thiazole ring’s substituents .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 388.42) .
- X-ray Crystallography : SHELX programs refine crystal structures, revealing intermolecular interactions (e.g., N–H⋯N hydrogen bonds) .
Advanced Research Questions
Q. How does the compound’s thiazole ring and fluorophenyl group influence its biological target interactions?
- Thiazole Ring : Engages in hydrogen bonding with enzyme active sites (e.g., kinases) and π-π stacking with aromatic residues, enhancing binding affinity .
- 4-Fluorophenyl Substitution : Introduces electron-withdrawing effects, improving metabolic stability and selectivity for targets like tyrosine kinases .
- Methoxy Groups : Increase lipophilicity, aiding membrane permeability in cellular assays .
Q. What experimental strategies resolve contradictions in reported biological activity data?
- Dose-Response Studies : Use IC50 values across multiple cell lines (e.g., MCF-7, HeLa) to assess reproducibility .
- Orthogonal Assays : Combine DPPH radical scavenging (antioxidant activity) with ROS detection kits (e.g., DCFH-DA) to validate oxidative stress modulation .
- Enzyme Inhibition Profiling : Screen against panels (e.g., kinase or protease assays) to identify off-target effects .
Q. How can structure-activity relationship (SAR) studies guide derivative design for enhanced efficacy?
- Thiazole Modifications : Replace the 4-fluorophenyl group with electron-donating groups (e.g., -OCH₃) to alter electronic effects on target binding .
- Benzamide Substituents : Introduce halogens (e.g., Cl) at the 3,5-positions to improve cytotoxicity in cancer models .
- Prodrug Strategies : Incorporate ester linkages to enhance solubility and bioavailability .
Q. What in vitro and in vivo models are appropriate for evaluating anticancer potential?
- In Vitro :
- MTT/PrestoBlue Assays : Quantify viability in cancer vs. normal cells (e.g., NIH/3T3) .
- Apoptosis Markers : Measure caspase-3/7 activation and Annexin V staining .
- In Vivo :
- Xenograft Models : Use immunodeficient mice (e.g., BALB/c nude) implanted with human tumor cells .
Methodological Considerations
Q. How can computational tools (e.g., molecular docking) predict binding modes with biological targets?
- Docking Software (AutoDock Vina) : Simulate interactions with ATP-binding pockets (e.g., EGFR kinase) using the compound’s 3D structure (PubChem CID) .
- MD Simulations (GROMACS) : Assess binding stability over 100-ns trajectories to prioritize derivatives .
Q. What analytical approaches validate compound stability under physiological conditions?
- HPLC-MS : Monitor degradation in simulated gastric fluid (pH 2.0) and plasma (37°C, 24 hrs) .
- Cytochrome P450 Inhibition : Use liver microsomes to identify metabolic hotspots .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
